molecular formula C8H5BrClFO B2418419 3'-Bromo-6'-chloro-2'-fluoroacetophenone CAS No. 1541643-75-7

3'-Bromo-6'-chloro-2'-fluoroacetophenone

Cat. No. B2418419
CAS RN: 1541643-75-7
M. Wt: 251.48
InChI Key: XMDQXBOJAAGXKS-UHFFFAOYSA-N
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Description

3’-Bromo-6’-chloro-2’-fluoroacetophenone is a chemical compound with the CAS Number: 1541643-75-7 . It has a molecular weight of 251.48 . The IUPAC name for this compound is 1-(3-bromo-6-chloro-2-fluorophenyl)ethan-1-one . It is typically stored at ambient temperature and is in liquid form .


Molecular Structure Analysis

The InChI code for 3’-Bromo-6’-chloro-2’-fluoroacetophenone is 1S/C8H5BrClFO/c1-4(12)7-6(10)3-2-5(9)8(7)11/h2-3H,1H3 . This indicates that the compound contains a bromine, chlorine, and fluorine atom attached to a phenyl ring, with an ethanone group attached to the ring.


Physical And Chemical Properties Analysis

3’-Bromo-6’-chloro-2’-fluoroacetophenone is a liquid at room temperature . The compound has a molecular weight of 251.48 . The InChI code is 1S/C8H5BrClFO/c1-4(12)7-6(10)3-2-5(9)8(7)11/h2-3H,1H3 .

Scientific Research Applications

Solution-State Conformations

  • Studies on the solution-state conformations of halogen-substituted acetophenones, including compounds similar to 3'-Bromo-6'-chloro-2'-fluoroacetophenone, have been conducted. These studies provide insights into the effective dihedral angles and percentage abundances of less stable conformers in these molecules (Mirarchi & Ritchie, 1984).

Organic Synthesis Applications

  • Research has been conducted on the conversion of halogenated acetophenones to other chemical structures, demonstrating the utility of these compounds in organic synthesis processes. For instance, 2-bromoacetophenone has been transformed into 2-fluoroacetophenone using specific reagents (Pohl & Schwarz, 2008).

Catalysis and Asymmetric Hydrogenation

  • Studies have explored the role of halogen-substituted acetophenones in catalytic processes, such as in the homogeneous asymmetric hydrogenation of these compounds. The research showed that different halogen substitutions affect the reactivity and enantioselectivity in hydrogenation reactions (Li et al., 2000).

Photoinduced DNA Cleavage

  • Bromofluoroacetophenone derivatives have been investigated for their ability to cleave DNA upon excitation, offering potential applications in biochemistry and molecular biology (Wender & Jeon, 2003).

Spectroscopic Analysis

  • The spectroscopic properties of halogenated acetophenones, including compounds analogous to 3'-Bromo-6'-chloro-2'-fluoroacetophenone, have been analyzed to understand their structural and electronic characteristics. These studies contribute to the knowledge of molecular interactions and vibrational frequencies (Ramalingam, Anbusrinivasan, & Periandy, 2011).

Antimicrobial Screening

  • The potential antimicrobial properties of bromofluoroacetophenone derivatives have been examined, highlighting the biological applications of these compounds (Jagadhani, Kundalikar, & Karale, 2014).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P271 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P312 (Call a POISON CENTER or doctor/physician if you feel unwell) .

properties

IUPAC Name

1-(3-bromo-6-chloro-2-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClFO/c1-4(12)7-6(10)3-2-5(9)8(7)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMDQXBOJAAGXKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1F)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Bromo-6'-chloro-2'-fluoroacetophenone

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